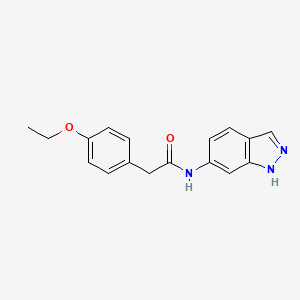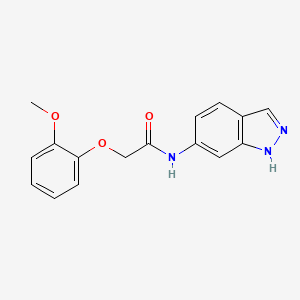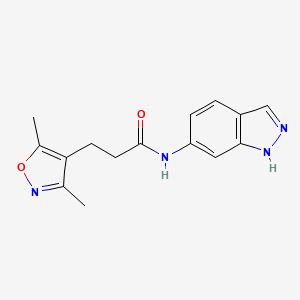
3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
The chemical reactions involving indazoles have been studied extensively. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .科学研究应用
3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide has been studied for its potential applications in a variety of scientific research areas. It has been used as a tool for studying the mechanism of action of protein kinases, as well as for investigating the biochemical and physiological effects of various drugs. This compound has also been used to study the effects of environmental toxins on cells and organisms. Additionally, this compound has been used as a tool for studying the structure and function of enzymes, as well as for developing new drugs.
作用机制
The mechanism of action of 3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide is not yet fully understood. However, it is believed that this compound binds to specific sites on proteins, which then causes a conformational change in the protein structure. This conformational change can lead to changes in the activity of the protein, which can then affect the biochemical and physiological processes of the cell or organism.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can modulate the activity of various enzymes, including protein kinases, which can affect the activity of other proteins. Additionally, this compound has been shown to affect the expression of certain genes, which can lead to changes in the cell’s metabolism and physiology.
实验室实验的优点和局限性
3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide has a number of advantages and limitations when used in laboratory experiments. One advantage of this compound is its low cost and easy synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is not water soluble, which can limit its use in certain experiments. Additionally, this compound has low specificity, which can lead to nonspecific effects in experiments.
未来方向
There are a number of possible future directions for 3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide. One possibility is to explore its potential for use in drug discovery. Additionally, this compound could be studied further for its potential applications in environmental research and toxicology. Additionally, this compound could be studied further for its potential applications in cancer research, as well as for its potential effects on other biochemical and physiological processes. Finally, this compound could be studied further for its potential applications in biotechnology and biochemistry.
合成方法
3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide can be synthesized using a variety of methods. The most common method of synthesis is the reaction of 1H-indazole-6-carboxylic acid chloride with 3,4,5-triethoxyaniline. This reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction is typically conducted at room temperature and is completed within a few hours. The product of this reaction is a white solid which can be purified by recrystallization.
生化分析
Biochemical Properties
3,4,5-Triethoxy-N-(1H-indazol-6-yl)benzamide plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions of this compound with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic pathways . Moreover, this compound affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, the inhibition of COX-2 by this compound involves the binding of the compound to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound in cell culture studies has shown sustained effects on cell signaling and gene expression, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues is influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can be transported to specific organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications. The localization of this compound within these compartments influences its ability to modulate cellular processes and exert its therapeutic effects.
属性
IUPAC Name |
3,4,5-triethoxy-N-(1H-indazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-4-25-17-9-14(10-18(26-5-2)19(17)27-6-3)20(24)22-15-8-7-13-12-21-23-16(13)11-15/h7-12H,4-6H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVVXENTPXLTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]furan-3-carboxamide](/img/structure/B6577119.png)
![2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6577129.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B6577138.png)
![2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577145.png)
![3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577161.png)
![6-fluoro-3-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6577176.png)
![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6577177.png)
![6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide](/img/structure/B6577181.png)



![N4-[(furan-2-yl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B6577221.png)
![methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B6577227.png)
![6-chloro-2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B6577235.png)